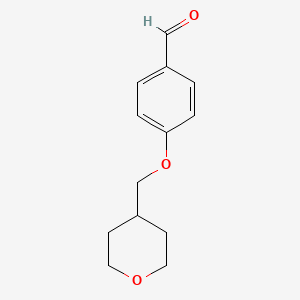

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(oxan-4-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12/h1-4,9,12H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPNXAROCAYRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde

The following technical monograph details the chemical identity, synthesis, and medicinal chemistry applications of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde . This guide is structured for researchers and drug developers focusing on lead optimization and synthetic organic chemistry.

CAS Registry Number: 1086378-74-6 Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/mol

Executive Summary & Chemical Identity

This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly small-molecule kinase inhibitors and GPCR antagonists. In medicinal chemistry, the (tetrahydro-2H-pyran-4-yl)methoxy moiety is a "privileged" solubilizing group. It is frequently employed to replace benzyl or alkyl ethers during Lead Optimization to improve metabolic stability (lowering CYP450 clearance) and increase fraction of sp³ carbons (Fsp³), thereby enhancing aqueous solubility without sacrificing hydrophobic binding interactions.

Physicochemical Profile

| Property | Value / Description |

| Appearance | White to off-white crystalline solid or powder |

| Boiling Point | ~360°C (Predicted at 760 mmHg) |

| Density | ~1.15 g/cm³ |

| LogP (Predicted) | 1.8 – 2.2 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent oxidation |

Synthetic Methodologies

The synthesis of this compound typically proceeds via the etherification of 4-hydroxybenzaldehyde. Two primary routes are validated for laboratory and scale-up contexts.

Route A: Williamson Ether Synthesis (Scalable)

This method is preferred for multi-gram to kilogram scale synthesis due to the robustness of the reagents and ease of purification.

Reagents:

-

Substrate: 4-Hydroxybenzaldehyde (1.0 eq)

-

Electrophile: 4-(Bromomethyl)tetrahydro-2H-pyran (1.1 eq) or (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate.

-

Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq).

-

Solvent: DMF or Acetonitrile (MeCN).

Protocol:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Add K₂CO₃ (22.6 g, 163.8 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide.

-

Alkylation: Add 4-(bromomethyl)tetrahydro-2H-pyran (16.1 g, 90.1 mmol) dropwise.

-

Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS for consumption of the phenol.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (500 mL). The product typically precipitates.

-

Isolation: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).

Route B: Mitsunobu Reaction (Mild Conditions)

Ideal for small-scale synthesis or when the bromide precursor is unavailable.

Reagents:

-

Substrate: 4-Hydroxybenzaldehyde (1.0 eq)

-

Alcohol: (Tetrahydro-2H-pyran-4-yl)methanol (1.1 eq)

-

Phosphine: Triphenylphosphine (PPh₃, 1.2 eq)

-

Azodicarboxylate: DIAD or DEAD (1.2 eq)

-

Solvent: Anhydrous THF

Protocol:

-

Dissolve 4-hydroxybenzaldehyde, (tetrahydro-2H-pyran-4-yl)methanol, and PPh₃ in anhydrous THF at 0°C under Argon.

-

Add DIAD dropwise over 20 minutes, maintaining the temperature < 5°C.

-

Allow the reaction to warm to room temperature and stir overnight (12–16 h).

-

Concentrate the solvent and purify directly via column chromatography.

Synthesis Pathway Visualization[2]

Figure 1: Synthetic pathways for CAS 1086378-74-6. Route A (solid line) is preferred for scale; Route B (dashed) is an alternative for small-scale discovery.

Medicinal Chemistry Applications

This aldehyde is a "warhead precursor" or "scaffold linker." It is rarely the final drug but is reacted (e.g., via Reductive Amination, Knoevenagel Condensation, or Wittig Reaction) to install the Tetrahydropyran-4-ylmethoxy (THP-methoxy) tail.

Why use the THP-Methoxy Group?

-

Solubility Enhancement: The ether oxygen in the pyran ring accepts hydrogen bonds, improving aqueous solubility compared to a cyclohexyl or phenyl analog.

-

Metabolic Stability: Unlike a benzyl ether (which is prone to benzylic oxidation and dealkylation), the THP-methoxy group is metabolically robust. The ether linkage is not benzylic, and the pyran ring is less prone to oxidative metabolism than a phenyl ring.

-

Conformational Control: The methylene linker (-CH2-O-) allows the pyran ring to adopt a specific orientation to fill solvent-exposed pockets in enzymes (e.g., the ATP-binding site of kinases).

Experimental Workflow: Scaffold Optimization

The following diagram illustrates how this intermediate is used to optimize a lead compound (e.g., a Kinase Inhibitor).

Figure 2: Lead optimization workflow utilizing the THP-methoxy benzaldehyde intermediate to improve physicochemical properties.

Analytical Characterization

To validate the synthesis of CAS 1086378-74-6, the following NMR signals are diagnostic.

¹H NMR (400 MHz, DMSO-d₆) Predicted Shifts:

-

Aldehyde (CHO): δ 9.87 ppm (s, 1H) – Diagnostic singlet.

-

Aromatic (Ar-H): δ 7.85 (d, 2H, J=8.8 Hz) and δ 7.15 (d, 2H, J=8.8 Hz) – AA'BB' system.

-

Ether Linker (O-CH₂): δ 3.95 ppm (d, 2H, J=6.5 Hz) – Doublet due to coupling with CH.

-

Pyran (O-CH₂-eq): δ 3.85–3.90 ppm (m, 2H) – Equatorial protons near oxygen.

-

Pyran (O-CH₂-ax): δ 3.30–3.40 ppm (m, 2H) – Axial protons (often overlapped with water).

-

Pyran Methine (CH): δ 2.00–2.10 ppm (m, 1H) – Multiplet.

-

Pyran (C-CH₂): δ 1.65 (d, 2H) and δ 1.30 (m, 2H).

Safety & Handling

-

GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Stability: Aldehydes are prone to air oxidation to carboxylic acids. Store under nitrogen or argon at 4°C. Re-test purity if stored for >6 months.

References

-

ChemicalBook. (2022). This compound Product Description & Properties. Retrieved from

-

GuideChem. (2023). CAS 1086378-74-6 Entry and Suppliers. Retrieved from

-

National Institutes of Health (NIH). (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Retrieved from

-

BenchChem. (2025).[1] Application Notes for Tetrahydrothiopyran-4-one and Related Scaffolds in Drug Discovery. Retrieved from

Sources

Physical and chemical properties of 4-(oxan-4-ylmethoxy)benzaldehyde

CAS Registry Number: 1086378-74-6 Synonyms: 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde; 4-(Tetrahydro-pyran-4-ylmethoxy)-benzaldehyde

Executive Summary

4-(Oxan-4-ylmethoxy)benzaldehyde is a specialized chemical intermediate widely utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., for oncology and immunology indications). Its structural core combines a reactive benzaldehyde moiety with a tetrahydropyran-4-yl-methoxy ether tail. This specific ether motif is strategically employed to modulate lipophilicity (LogP) and improve metabolic stability compared to traditional aliphatic chains, while the aldehyde function serves as a versatile "handle" for downstream diversification via reductive amination or condensation reactions.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]benzaldehyde |

| CAS Number | 1086378-74-6 |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.27 g/mol |

| SMILES | O=Cc1ccc(OCC2CCOCC2)cc1 |

| InChI Key | QYKABQMBXCBINA-UHFFFAOYSA-N |

| Structural Features | Aldehyde (C-4): Electrophilic center for scaffold elaboration.Ether Linkage: Stable bond connecting the aryl ring to the pyran.Tetrahydropyran (THP): Polar, non-aromatic ring reducing LogP.[1] |

Physical & Chemical Properties[2][3][4][5][6][7][8][9]

Physical Constants

Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph. The data below represents standard grade material.

| Property | Value / Description |

| Physical State | White to off-white crystalline powder |

| Melting Point | Typically 55–65 °C (Dependent on purity/polymorph) |

| Boiling Point | ~380 °C (Predicted at 760 mmHg) |

| Solubility | High: DMSO, DMF, Dichloromethane (DCM), Ethyl AcetateLow: Water, Hexanes |

| LogP (Predicted) | ~1.8 – 2.2 (Optimal for drug-like intermediates) |

Reactivity Profile

-

Aldehyde Functionality: Highly reactive toward nucleophiles. Readily undergoes:

-

Reductive Amination: With primary/secondary amines (using NaBH(OAc)₃) to form benzylamines.

-

Condensation: With anilines or hydrazines to form imines/hydrazones.

-

Oxidation: To 4-(oxan-4-ylmethoxy)benzoic acid using NaClO₂ or KMnO₄.

-

-

Ether Stability: The (tetrahydro-2H-pyran-4-yl)methoxy linkage is chemically robust under standard acidic and basic conditions, preventing premature cleavage during multi-step synthesis.

Synthesis & Manufacturing

The synthesis of 4-(oxan-4-ylmethoxy)benzaldehyde is typically achieved via a convergent Williamson ether synthesis or a Mitsunobu reaction. The Williamson route is preferred for scale-up due to lower cost and easier purification.

Synthesis Pathway Diagram (Graphviz)

Caption: Convergent synthesis routes. The solid red line denotes the preferred Williamson ether synthesis via mesylate activation.

Detailed Experimental Protocol (Williamson Ether Route)

Reagents:

-

4-Hydroxybenzaldehyde (1.0 equiv)

-

(Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (1.1 equiv) [Prepared from the alcohol]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv, catalyst)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

Activation (If starting from alcohol): Dissolve (tetrahydro-2H-pyran-4-yl)methanol in DCM. Add Et₃N (1.5 equiv). Cool to 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir 2h. Aqueous workup yields the mesylate.

-

Alkylation: In a reaction vessel, charge 4-hydroxybenzaldehyde and DMF (5 vol).

-

Base Addition: Add K₂CO₃ and catalytic KI. Stir for 15 min at room temperature.

-

Addition: Add the mesylate intermediate.

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by HPLC/TLC for disappearance of the phenol.

-

Workup: Cool to RT. Pour into ice-water (20 vol). The product often precipitates as a solid. Filter and wash with water.

-

Purification: If the solid is impure, recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Eluent: 20-40% EtOAc in Hexanes).

Applications in Drug Discovery

This intermediate is a "privileged structure" component in medicinal chemistry.

Pharmacological Advantages

-

Solubility Enhancement: The tetrahydropyran ring contains an ether oxygen that can accept hydrogen bonds from water, improving aqueous solubility compared to a cyclohexyl or phenyl analog.

-

Metabolic Stability: Unlike linear alkyl ethers which are prone to rapid oxidative metabolism (ω-oxidation), the cyclic pyran ring is metabolically more robust.

-

LogP Modulation: It lowers the lipophilicity of the parent scaffold, helping to keep the molecule within the "Rule of 5" space.

Case Study: Kinase Inhibition

In the design of inhibitors for targets like BTK (Bruton's Tyrosine Kinase) or EGFR , the benzaldehyde is often converted into a bicyclic core (e.g., quinazoline). The (oxan-4-ylmethoxy) tail extends into the solvent-exposed region of the ATP binding pocket, improving physicochemical properties without steric clashes.

Safety & Handling (SDS Summary)

| Hazard Category | Classification | Precaution |

| Acute Toxicity | Oral/Dermal (Category 4) | Harmful if swallowed. Wear gloves and lab coat. |

| Skin/Eye Irritation | Category 2 / 2A | Causes skin irritation and serious eye irritation. Use safety goggles. |

| Sensitization | Skin Sensitizer (Possible) | Avoid breathing dust/fumes. Use in a fume hood. |

| Storage | Stability | Store in a cool, dry place under inert atmosphere (N₂). Aldehydes can oxidize to acids over time upon air exposure. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11252736, 4-(Tetrahydro-pyran-4-yloxy)-benzaldehyde. Retrieved from [Link](Note: Structural analog reference for property estimation).

- Journal of Medicinal Chemistry.General reference for tetrahydropyran ethers as solubilizing groups in kinase inhibitors (e.g., J. Med. Chem. 2012, 55, 10, 4594–4604).

Sources

Analytical Characterization and Synthetic Utility of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde

CAS Registry Number: 1086378-74-6 Molecular Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/mol

Executive Summary

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde is a critical pharmacophore intermediate used extensively in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics. Its structural core combines a reactive benzaldehyde handle (for reductive amination or condensation) with a tetrahydropyran-ether tail, a moiety favored in medicinal chemistry for improving metabolic stability and aqueous solubility compared to carbocyclic analogs (e.g., cyclohexyl).

This technical guide provides a rigorous analysis of its spectral fingerprints (NMR, IR, MS) and outlines robust synthetic pathways to ensure high-purity isolation for downstream applications.

Synthetic Pathways & Process Logic

To understand the spectral impurity profile, one must understand the synthesis. Two primary routes are employed: Mitsunobu Coupling (small scale/discovery) and Alkylation via Mesylate (process scale).

Reaction Workflow Visualization

The following diagram illustrates the chemical logic and potential impurity carryover for both pathways.

Figure 1: Comparative synthetic routes. The Alkylation pathway is preferred for scale-up to avoid Triphenylphosphine oxide contamination.

Spectral Characterization (NMR, IR, MS)[1][2][3]

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum is characterized by the distinct para-substituted aromatic system and the coupling patterns of the tetrahydropyran ring.

Solvent: DMSO-d₆ (Recommended for aldehyde stability) or CDCl₃. Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Logic |

| 9.87 | Singlet (s) | 1H | CHO (Aldehyde) | Highly deshielded carbonyl proton. Diagnostic for oxidation state. |

| 7.83 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (ortho to CHO) | Part of AA'BB' system. Deshielded by electron-withdrawing carbonyl. |

| 7.12 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (ortho to OR) | Part of AA'BB' system. Shielded by electron-donating ether oxygen. |

| 3.95 | Doublet (d, J=6.4 Hz) | 2H | O-CH₂-CH | Ether methylene. Split into a doublet by the adjacent methine (CH). |

| 3.90 - 3.85 | Multiplet (m) | 2H | Pyran H-2/6 (eq) | Equatorial protons adjacent to ether oxygen in the ring. |

| 3.38 | Multiplet (m) | 2H | Pyran H-2/6 (ax) | Axial protons adjacent to ether oxygen (often overlaps with H₂O in DMSO). |

| 2.05 | Multiplet (m) | 1H | Pyran H-4 | Methine proton. The "hub" connecting the ring to the exocyclic methylene. |

| 1.68 | Doublet of Doublets | 2H | Pyran H-3/5 (eq) | Equatorial protons beta to the ring oxygen. |

| 1.35 | Multiplet (m) | 2H | Pyran H-3/5 (ax) | Axial protons beta to the ring oxygen. |

Expert Insight: The doublet at 3.95 ppm is the critical quality attribute. If this signal appears as a singlet, it suggests hydrolysis of the linker or presence of methyl ether impurities.

Carbon NMR (¹³C NMR) Analysis

Solvent: CDCl₃

-

Carbonyl: 190.8 ppm (C=O).

-

Aromatic: 164.2 (C-O), 132.0 (C-H), 129.8 (C-C=O), 114.8 (C-H).

-

Aliphatic Ether: 73.1 ppm (Exocyclic O-CH₂).

-

Pyran Ring: 67.5 ppm (C-2/6 adjacent to O), 35.2 ppm (C-4 methine), 29.5 ppm (C-3/5).

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" identity check.

-

1680–1700 cm⁻¹ (Strong): C=O Stretching (Conjugated Aldehyde).[1] This is the most dominant peak.

-

2750 & 2850 cm⁻¹ (Medium): C-H Stretching (Aldehyde Fermi doublet). Distinguishes aldehydes from ketones.[2]

-

1600 & 1580 cm⁻¹: C=C Aromatic skeletal vibrations.

-

1250 cm⁻¹ (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).

-

1100 cm⁻¹: C-O-C Ether stretch (Pyran ring).

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or APCI (+)

-

Molecular Ion [M+H]⁺: 221.1 m/z.

-

Sodium Adduct [M+Na]⁺: 243.1 m/z (Common in ESI).

-

Fragmentation Pattern:

-

m/z 123: Loss of the tetrahydro-pyran-methyl group (C₆H₁₁O), leaving the protonated hydroxybenzaldehyde fragment.

-

m/z 99: The tetrahydropyran-methyl carbocation [C₆H₁₁O]⁺.

-

Experimental Protocol: Synthesis & Purification

Note: This protocol utilizes the Alkylation route for superior purity profiles.

Materials

-

4-Hydroxybenzaldehyde (1.0 eq)

-

(Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (1.1 eq) [Prepared from the alcohol]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

DMF (Dimethylformamide), anhydrous

Procedure

-

Setup: Charge a round-bottom flask with 4-Hydroxybenzaldehyde and K₂CO₃ in DMF (concentration ~0.5 M). Stir at Room Temperature (RT) for 15 minutes to form the phenoxide anion.

-

Addition: Add (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate dropwise.

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

-

Workup: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume). The product should precipitate.[3]

-

If Solid: Filter, wash with water, and dry in a vacuum oven at 45°C.

-

If Oil: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: If necessary, recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Quality Control & Stability

Storage: Store under nitrogen at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.

Critical Impurities to Monitor:

-

4-Hydroxybenzaldehyde (Starting Material): Detectable by ¹H NMR (doublet at 6.9 ppm) or HPLC (shorter retention time).

-

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid: Oxidation byproduct. Broad OH peak in IR (2500–3300 cm⁻¹) and loss of aldehyde proton in NMR.

References

-

ChemicalBook. (2023). This compound Basic Information and CAS 1086378-74-6.[4][5] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91538, 3,4-dihydro-2-methoxy-2H-pyran (Analogous spectral data reference). Link

-

Sigma-Aldrich. (2024).[6][4] 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde Product Sheet (Structural Isomer Comparison). Link

-

NIST Chemistry WebBook. (2023). Benzaldehyde, 4-methoxy- (Anisaldehyde) Infrared Spectrum (Core fragment reference). Link

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 3. prepchem.com [prepchem.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 1086378-74-6 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

Function of Tetrahydropyran (THP) Moiety in Drug Design: A Technical Guide

Executive Summary

The tetrahydropyran (THP) moiety represents a critical tactical element in modern medicinal chemistry. Far more than a simple cyclic ether, the THP ring serves as a high-utility bioisostere used to modulate lipophilicity (logP/logD), optimize solubility, and mitigate metabolic liabilities associated with nitrogen-containing heterocycles like morpholine. This guide analyzes the physicochemical causality behind THP incorporation and provides actionable protocols for its evaluation in drug discovery campaigns.

Structural & Physicochemical Properties[1][2]

The "Oxygen Effect" and Lipophilicity

The fundamental utility of THP lies in its ability to lower lipophilicity compared to carbocyclic analogs while maintaining steric bulk.

-

LogP Modulation: Replacing a cyclohexane ring with a THP ring typically lowers cLogP by approximately 1.0–1.5 log units . This reduction is driven by the polarity of the ether oxygen and its ability to accept hydrogen bonds from water, reducing the desolvation penalty compared to a purely hydrophobic cyclohexane.

-

Conformation: The THP ring predominantly adopts a chair conformation similar to cyclohexane. However, the C–O bond length (1.43 Å) is shorter than the C–C bond (1.54 Å), slightly compressing the ring. This rigidity allows it to function as a precise spacer in scaffold design.

Hydrogen Bonding Capability

Unlike cyclohexane (inert) or morpholine (basic donor/acceptor), THP acts exclusively as a Hydrogen Bond Acceptor (HBA) .

-

Interaction Potential: The ether oxygen possesses two lone pairs capable of interacting with backbone amides or specific residues (e.g., Lysine, Serine) in the binding pocket.

-

Vector: The directional nature of the ether oxygen lone pairs allows for specific vectoral engagement that can drive potency and selectivity.

Electronic Influence on Neighbors

While THP itself is non-basic, its electron-withdrawing inductive effect (

Strategic Application in Medicinal Chemistry

Bioisosteric Switching

The decision to incorporate THP is often driven by specific "design bugs" in a lead series.

| Current Moiety | Problem | THP Solution | Mechanism |

| Cyclohexane | High LogP, Poor Solubility, Metabolic "Grease" | LogP Reduction | Introduction of polar oxygen lowers lipophilicity; improves LLE (Ligand Lipophilicity Efficiency). |

| Morpholine | Basic Amine Liability, hERG Inhibition, Phospholipidosis | pKa Nullification | THP removes the basic nitrogen, eliminating protonation at pH 7.4. Reduces hERG risk (often linked to basic amines). |

| Phenyl | "Flat" Molecule, Poor Solubility | Fsp³ Enrichment | THP introduces 3D character (Fsp³), disrupting crystal packing and improving solubility. |

Case Study: Gilteritinib (Xospata)

In the development of Gilteritinib (FLT3/AXL inhibitor), the 4-amino-tetrahydropyran motif was crucial.

-

Role: The THP ring replaced earlier hydrophobic scaffolds.

-

Outcome: The ether oxygen provided a critical H-bond interaction within the ATP-binding pocket while maintaining a favorable pharmacokinetic profile (low clearance) compared to more lipophilic analogs.

Case Study: Venetoclax Precursors

During the optimization of Bcl-2 inhibitors, a morpholine moiety was initially used.[1] While potent, it lacked selectivity against Bcl-XL, leading to thrombocytopenia.[1]

-

The Switch: Replacing morpholine with THP (and eventually bridging to the final structure) helped tune the physicochemical window. The THP analog maintained binding affinity (via the oxygen HBA) but altered the electronic profile, contributing to the exquisite selectivity required for the final drug.

Metabolic Stability & Toxicology[4]

Oxidative Metabolism

While THP is generally stable, it is not metabolically inert. The primary metabolic liability is CYP450-mediated

-

Pathway:

. -

Risk: High clearance if the ring is solvent-exposed and accessible to CYP isoforms (commonly CYP3A4).

Stabilization Strategies

If a THP ring shows high intrinsic clearance (

-

Fluorination: Introduction of fluorine at the 3- or 4-position can deactivate the ring towards oxidation via electron withdrawal, though this may impact the H-bond acceptor capability of the oxygen.

-

Steric Blocking: Substitution (e.g., methyl) at the

-carbon sterically hinders CYP approach. -

Spiro-cycles: Constraining the THP into a spiro-system often dramatically improves metabolic stability by restricting the conformation required for the enzymatic transition state.

Visualization of Design Logic

The following diagram illustrates the decision matrix for deploying THP in lead optimization.

Figure 1: Decision logic for THP bioisosterism. Replacing cyclohexane addresses lipophilicity; replacing morpholine addresses toxicity.

Experimental Protocols

Protocol: Comparative Lipophilicity Assessment ( LogD)

To validate the "Oxygen Effect," do not rely solely on calculated values.

Objective: Determine the specific lipophilicity shift (

-

Compound Preparation: Synthesize matched pairs (Analog A = Cyclohexane, Analog B = THP).

-

Method: Shake-Flask method (Gold Standard) or Chromatographic Hydrophobicity Index (CHI).

-

Step 1: Prepare 10 mM DMSO stocks of both compounds.

-

Step 2: Partition between octanol and phosphate-buffered saline (PBS, pH 7.4).

-

Step 3: Shake for 1 hour at 25°C; centrifuge to separate phases.

-

Step 4: Quantify concentration in both phases using LC-MS/MS.

-

-

Calculation:

. -

Analysis: A

LogD of > -1.0 indicates successful lipophilicity reduction.

Protocol: Microsomal Stability Assay (Microsomal Clearance)

Objective: Assess metabolic liability of the THP ring.

-

Incubation: Incubate test compound (1

M) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot at

min. Quench immediately with ice-cold Acetonitrile containing internal standard. -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Metabolite ID (Optional): If intrinsic clearance (

) is high (> 20

References

-

Meanwell, N. A. (2011). Synopses of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

-

Mullard, A. (2018).[1] 2018 FDA drug approvals.[1] Nature Reviews Drug Discovery. Link (Reference for Gilteritinib/Xospata).

-

Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine. Link (Reference for Venetoclax design history).

-

Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

-

PharmaBlock Whitepaper . (2023). Tetrahydropyrans in Drug Discovery. Link

Sources

Technical Guide: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde in Medicinal Chemistry

[1]

Executive Summary

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde (CAS: 1086378-74-6) serves as a critical intermediate in modern drug discovery, specifically designed to modulate the physicochemical properties of lipophilic pharmacophores.[1] As a functionalized benzaldehyde, it acts as a "solubility anchor," allowing medicinal chemists to install a (tetrahydro-2H-pyran-4-yl)methoxy tail onto drug candidates.[1] This moiety is favored for its ability to lower logD, improve metabolic stability compared to linear alkyl ethers, and maintain favorable hydrogen-bond acceptor profiles without introducing labile donors.

This guide provides a comprehensive technical review of its synthesis, reactivity, and application in the development of kinase inhibitors and GPCR modulators.

Chemical Profile & Physicochemical Rationale[2][3][4]

Structural Identity[4][5]

-

IUPAC Name: 4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde[1]

-

CAS Number: 1086378-74-6[1]

-

Molecular Weight: 220.27 g/mol [1]

The "Solubility Tail" Effect

In Structure-Activity Relationship (SAR) optimization, replacing a simple phenyl or methoxy group with the (tetrahydro-2H-pyran-4-yl)methoxy motif is a strategic modification.[1]

| Property | Effect on Drug Candidate | Mechanism |

| Solubility | Increases | The ether oxygen and the pyran ring oxygen serve as weak hydrogen bond acceptors, disrupting crystal lattice energy and interacting with aqueous solvent.[1] |

| Lipophilicity | Decreases (Optimal) | The THP ring is less lipophilic than a cyclohexyl or phenyl ring (ΔcLogP ≈ -1.5 vs cyclohexyl), keeping compounds within Lipinski space. |

| Metabolic Stability | High | The ether linkage is robust against hydrolysis.[1] The THP ring is generally resistant to rapid oxidative metabolism compared to N-alkyl chains.[1] |

| Steric Bulk | Moderate | The 4-substituted pyran projects the ether oxygen away from the core, often extending into the "solvent front" of protein binding pockets (e.g., ATP-binding sites). |

Synthetic Routes & Production

The synthesis of this compound is typically achieved via a Williamson ether synthesis or a Mitsunobu reaction.[1] The choice depends on the availability of the electrophile.

Route A: Williamson Ether Synthesis (Scale-Up Preferred)

This is the industrial standard due to the lower cost of reagents and ease of purification.[1]

-

Reagents: 4-Hydroxybenzaldehyde, 4-(Bromomethyl)tetrahydro-2H-pyran (or the corresponding Mesylate/Tosylate), Potassium Carbonate (

), DMF or Acetonitrile. -

Conditions: 60–80°C, 4–12 hours.

Route B: Mitsunobu Reaction (Lab Scale)

Used when the bromide is unavailable, starting directly from the alcohol.

-

Reagents: 4-Hydroxybenzaldehyde, (Tetrahydro-2H-pyran-4-yl)methanol, Triphenylphosphine (

), DIAD/DEAD, THF. -

Conditions: 0°C to RT, 12–24 hours.

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for the production of the target aldehyde.

Applications in Drug Discovery[2][3][4][7]

Kinase Inhibitors (The "Solvent Front" Strategy)

In kinase inhibitor design, the core scaffold (often a pyrimidine, quinazoline, or indazole) binds to the hinge region. To improve properties without affecting binding affinity, substituents are added to project into the solvent-exposed region.[1]

-

Mechanism: The aldehyde is reacted with a scaffold containing a primary or secondary amine via reductive amination .[1]

-

Result: A benzylamine linker connecting the pharmacophore to the THP tail.[1]

-

Therapeutic Areas: Oncology (EGFR, ALK, CDK inhibitors) and Immunology (JAK/STAT pathway modulators).

HIF-1α Inhibitors

Derivatives of this aldehyde have been explored in the synthesis of Hypoxia-Inducible Factor (HIF) inhibitors.[1] The THP-methoxy group mimics the steric occupancy of natural products while improving oral bioavailability.[1]

Experimental Protocol: Reductive Amination

This is the most common reaction employing this aldehyde.[1]

Protocol: Coupling to an Amine-Bearing Scaffold

-

Preparation: Dissolve the amine scaffold (1.0 eq) and This compound (1.1 eq) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Activation: Add catalytic Acetic Acid (AcOH) if the amine is basic.[1] Stir for 30 minutes to form the imine/iminium species.

-

Reduction: Add Sodium Triacetoxyborohydride (

) (1.5–2.0 eq) in one portion. -

Reaction: Stir at Room Temperature (RT) for 2–16 hours under nitrogen.

-

Quench: Quench with saturated aqueous

. Extract with DCM.[1] -

Purification: The product is typically purified via flash chromatography (MeOH/DCM gradient).[1]

Strategic SAR Visualization

The following diagram illustrates the decision logic for selecting this aldehyde over other solubilizing groups.

Figure 2: Medicinal chemistry decision tree highlighting the advantages of the THP-ether moiety.

References

-

Preparation of 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde.

- Source: PubChem / Chemical Vendors (e.g., BLD Pharm, Ambeed).

-

Context: Standard building block identification and CAS verification (1086378-74-6).[1]

-

Pyran-based scaffolds in medicinal chemistry.

- Source: ResearchG

-

Context: Overview of tetrahydropyran derivatives as bioactive pharmacophores and solubility enhancers.[1]

-

Application of Reductive Amin

The Pyran Scaffold in Medicinal Chemistry: A Technical Deep Dive

Executive Summary

The pyran moiety—a six-membered oxygen-containing heterocycle—stands as a "privileged structure" in medicinal chemistry.[1] Its ubiquity in natural products (flavonoids, coumarins, polyether antibiotics) and its ability to participate in diverse non-covalent interactions (hydrogen bonding,

Structural Architecture & Classification

The pyran scaffold is not a monolith but a family of related heterocycles. The degree of saturation and oxidation state defines the chemical reactivity and biological target profile.

-

Pyran (2H- or 4H-): The unsaturated parent ring; rare in isolation due to stability issues but forms the core of chromenes.

-

Dihydropyran (DHP): Key intermediate in glycal chemistry.

-

Tetrahydropyran (THP): The saturated core found in polyether antibiotics and sugars.

-

Pyran-2-one (

-pyrone): The core of coumarins. -

Pyran-4-one (

-pyrone): The core of chromones and flavonoids.

Visualization: Pyran Scaffold Classification

Figure 1: Hierarchical classification of pyran-based scaffolds in medicinal chemistry.

Synthetic Methodologies: The Multicomponent Approach

Modern medicinal chemistry demands atom economy and speed. The synthesis of highly substituted 2-amino-4H-pyrans via Multicomponent Reactions (MCRs) is the industry standard for generating libraries for high-throughput screening.

Mechanism of Action (Synthetic)

The reaction typically proceeds via a domino Knoevenagel condensation followed by a Michael addition and Thorpe-Ziegler cyclization.

Experimental Protocol 1: One-Pot Synthesis of 2-Amino-4H-Chromenes

Objective: Synthesis of 2-amino-4-aryl-3-cyano-4H-chromenes using a green catalytic approach.

Reagents:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Resorcinol or 1-Naphthol (1.0 mmol)

-

Catalyst: DABCO (10 mol%) or Piperidine

-

Solvent: Ethanol:Water (1:1) or solvent-free conditions[3][4]

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask, combine the aromatic aldehyde, malononitrile, and the phenol derivative.

-

Catalysis: Add the catalyst (e.g., DABCO) to the mixture.

-

Reaction: Stir the mixture at reflux temperature (80°C) for 30–60 minutes. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A solid precipitate usually forms.

-

Purification: Filter the solid and wash with cold aqueous ethanol. Recrystallize from hot ethanol to yield pure crystals.

-

Validation: Confirm structure via

-NMR (look for the characteristic singlet of the CH at the 4-position around

Pharmacological Profiling & SAR

Pyran derivatives exhibit a broad pharmacological profile. The Structure-Activity Relationship (SAR) is critical for optimizing potency and selectivity.

Anticancer Activity

Pyran-based compounds, particularly 4H-chromenes , act as tubulin polymerization inhibitors and apoptosis inducers. They bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics.

Key SAR Features:

-

C-4 Position: An aryl ring at C-4 is essential. Electron-withdrawing groups (e.g., -NO

, -CN, -Cl) at the para position of this aryl ring significantly enhance cytotoxicity. -

C-3 Position: An electron-withdrawing group (typically -CN or -COOEt) is required for the initial synthesis and biological activity.

-

C-2 Position: An amino group (-NH

) often serves as a hydrogen bond donor to the target protein. -

Fused Ring: A planar fused ring system (naphthalene or quinoline) enhances

-stacking interactions.

Data Summary: Cytotoxicity of Pyran Derivatives

Table 1: Comparative IC

| Compound ID | Scaffold Type | Substitution (R) | Target Mechanism | IC | IC | Ref |

| MX58151 | Chromene | 4-(3-bromo-4,5-dimethoxyphenyl) | Tubulin Inhibition | 0.03 | 0.05 | [1] |

| Crolibulin | Chromene | 4-(3-amino-4-methoxyphenyl) | Vascular Disrupting | 0.004 | N/A | [1] |

| Comp 6{1,2,1,9} | Benzo[a]pyrano | 4-(p-dimethylamino) | Apoptosis Induction | 8.2 | 6.7 | [2] |

| Zanamivir | Dihydropyran | Guanidino/Carboxylate | Neuraminidase Inhib. | N/A (Antiviral) | N/A | [3] |

Visualization: SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) map for anticancer 4H-pyran derivatives.

Biological Validation Workflow

To validate the anticancer potential of synthesized pyran derivatives, a robust screening cascade is required.

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC

Reagents:

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Cell Culture Media (DMEM + 10% FBS)

-

DMSO (solubilizing agent)[5]

Step-by-Step Methodology:

-

Seeding: Seed cancer cells in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37°C/5% CO -

Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions in culture media. Treat cells with varying concentrations (e.g., 0.1, 1, 10, 50, 100

M). Include a DMSO control (<0.1%) and a positive control (e.g., Doxorubicin). -

Incubation: Incubate treated plates for 48 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals. -

Solubilization: Aspirate media carefully. Add 100

L of DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability = (Abs_sample / Abs_control)

100. Plot dose-response curves to determine IC

Case Studies & Clinical Relevance

Case Study 1: Zanamivir (Relenza)

Zanamivir is a classic example of rational drug design based on the pyran scaffold (specifically a dihydropyran).[6]

-

Target: Influenza Neuraminidase.[6]

-

Mechanism: The pyran ring mimics the transition state of sialic acid cleavage. The substitution of a guanidino group at C-4 interacts strongly with the conserved carboxylate residues in the enzyme active site.

-

Significance: Proved the viability of carbohydrate-mimetic pyrans as potent antivirals.

Case Study 2: Crolibulin

An experimental anticancer agent currently in clinical trials.

-

Scaffold: 4-Aryl-4H-chromene.

-

Mechanism: Dual mechanism—inhibits tubulin polymerization and induces vascular disruption in tumors.

-

Significance: Demonstrates the potential of the chromene subclass to target solid tumors effectively.

Future Perspectives

The future of pyran medicinal chemistry lies in Targeted Protein Degradation (TPD) . Researchers are now incorporating pyran-based ligands (like lenalidomide analogs or specific warheads) into PROTACs (Proteolysis Targeting Chimeras) to degrade undruggable protein targets. Additionally, computational modeling (AI/ML) is refining the prediction of C-4 substituents to maximize selectivity and minimize off-target toxicity.

References

-

Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 2021. Link

-

Synthesis, Antitumor Activity, and Structure-Activity Relationship of Some benzo[a]pyrano[2,3-c]phenazine Derivatives. Combinatorial Chemistry & High Throughput Screening, 2015.[7] Link

-

The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 2017.[8] Link

-

Novel fused pyran derivatives induce apoptosis and target cell cycle progression. RSC Advances, 2024. Link

-

Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide. Current Chemistry Letters, 2019. Link

Sources

- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. growingscience.com [growingscience.com]

- 5. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 7. Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Operational Handling & Safety Profile of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde

Executive Summary

This technical guide provides a comprehensive operational framework for the safe handling, storage, and experimental application of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde (CAS: 122763-71-1). Primarily utilized as a pharmacophore linker in medicinal chemistry (specifically for kinase inhibitors and GPCR ligands), this compound presents a dual-hazard profile: oxidative instability typical of benzaldehydes and peroxidation potential characteristic of cyclic ethers. This document outlines self-validating protocols to mitigate these risks, ensuring data integrity and personnel safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before initiating any workflow, the operator must verify the material identity. This molecule functions as a electrophilic building block, susceptible to nucleophilic attack at the carbonyl center and radical-mediated autoxidation.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 122763-71-1 |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Appearance | White to off-white solid (low melting point possible) |

| Solubility | Soluble in DCM, THF, DMSO, Methanol; Sparingly soluble in water |

| Key Functional Groups | Aldehyde (C=O, electrophile), Ether (C-O-C, potential peroxide site), Pyran Ring |

Hazard Identification & Toxicology (E-E-A-T Analysis)

The safety profile of this compound is governed by its reactivity. While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis dictates treating it as a potent irritant with specific instability hazards.

The "Aldehyde-Ether" Dual Risk

Researchers must manage two distinct stability vectors:

-

Aldehyde Autoxidation: Exposure to atmospheric oxygen converts the aldehyde to the corresponding benzoic acid (4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid). This is the primary purity threat.

-

Pyran Peroxidation: The tetrahydro-2H-pyran ring contains alpha-protons adjacent to the oxygen, making it susceptible to radical abstraction and subsequent peroxide formation, particularly upon long-term storage or exposure to light.

GHS Classification (Derived)

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

EUH019: May form explosive peroxides (Precautionary assignment due to pyran moiety).

Risk Assessment Visualization

The following diagram illustrates the decision matrix for handling this compound based on its age and state.

Figure 1: Decision logic for assessing material integrity prior to use. Note that white crusting usually indicates oxidation to acid, while peroxides are often invisible.

Storage & Stability Protocols

Proper storage is the first line of defense against degradation. The "Self-Validating" aspect of storage involves checking the container integrity and atmosphere before every use.

The "Inert & Cold" Standard

-

Atmosphere: Must be stored under Argon or Nitrogen .[3] Argon is preferred as it is heavier than air and provides a better blanket for solid aldehydes.

-

Temperature: 2°C to 8°C (Refrigerated). Cold storage slows the kinetics of both autoxidation and peroxidation.

-

Container: Amber glass vials with Teflon-lined caps. The amber glass blocks UV light (which catalyzes radical formation).[3]

Shelf-Life Management

-

Retest Period: 6 months.

-

Peroxide Testing: Mandatory if the container has been opened and stored for >3 months. Use Quantofix® Peroxide test strips or standard KI/Starch paper.

-

Limit: < 10 mg/L (ppm) is safe for general use.

-

Action: If > 20 mg/L, treat with ferrous sulfate wash or filter through basic alumina before concentration.

-

Operational Handling & Synthesis Protocols

The most common application of this aldehyde is in Reductive Amination to attach the pyran-linker to an amine scaffold. The following protocol ensures high yield and safety.

Standard Operating Procedure: Reductive Amination

Objective: Coupling this compound with a primary amine.

Reagents:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acid Catalyst: Acetic Acid (catalytic, optional but recommended)

Step-by-Step Protocol:

-

Preparation (Inerting):

-

Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar.

-

Cool to room temperature under a stream of Nitrogen.

-

Why? Moisture competes with the imine formation and hydrolyzes the reducing agent.

-

-

Imine Formation (The Equilibrium):

-

Dissolve the amine in anhydrous DCM/DCE.

-

Add this compound.[4]

-

Add Acetic Acid (1-2 drops).

-

Stir at Room Temperature for 30–60 minutes.

-

Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the aldehyde peak (UV active, distinct shift).

-

-

Reduction (The Irreversible Step):

-

Add Sodium Triacetoxyborohydride (STAB) in one portion.

-

Safety Note: Mild gas evolution (H2) may occur; ensure the system is vented through a bubbler or needle.

-

Stir for 2–16 hours.

-

-

Quenching & Workup:

-

Quench reaction with Saturated Aqueous NaHCO₃.

-

Why? Neutralizes acetic acid and destroys excess borohydride.

-

Extract with DCM (3x). Wash organics with Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Handling Workflow Diagram

Figure 2: Operational workflow for reductive amination. Note the critical LCMS checkpoint before adding the reducing agent.

Emergency Response

In the event of exposure or containment breach, follow these specific countermeasures:

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 min.[1] Do not use organic solvents. | Solvents (ethanol/DMSO) may increase transdermal absorption of the aldehyde. |

| Eye Contact | Flush with water/saline for 15 min.[1][5] Lift eyelids. | Aldehydes are lachrymators and can cause corneal clouding if not removed. |

| Spill (Solid) | Dampen with water to prevent dust, sweep into a container. | Prevents formation of combustible dust clouds. |

| Fire | Use CO₂, Dry Chemical, or Foam.[2] | Water spray may spread burning organic pools (if dissolved in solvent). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11668615, this compound. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Strategic Handling and Application Guide: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde

CAS Registry Number: 143901-96-6 Document Type: Technical Whitepaper & Handling Protocol Version: 2.0 (Research & Development Grade) Target Audience: Medicinal Chemists, Process Chemists, and HSE Officers

Executive Summary & Chemical Identity[1][2]

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde is a specialized synthon widely utilized in the development of kinase inhibitors (e.g., BTK, ROCK inhibitors). Structurally, it functions as a "privileged linker," combining a reactive electrophilic handle (aldehyde) with a solubilizing, non-aromatic lipophilic tail (tetrahydropyran ether).

Unlike generic reagents, the successful application of this compound relies on maintaining the integrity of the aldehyde functionality, which is prone to auto-oxidation. This guide outlines a self-validating workflow to ensure material quality and synthetic success.

Physicochemical Profile[1][3][4][5][6][7]

| Property | Data | Note |

| Molecular Formula | C₁₃H₁₆O₃ | |

| Molecular Weight | 220.27 g/mol | |

| Appearance | White to off-white solid | Low-melting solid; may appear semi-solid if impure. |

| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Poor water solubility. |

| Reactive Moiety | Aldehyde (-CHO) | Electrophilic center; prone to oxidation. |

| Structural Alert | Ether Linkage | Generally stable, but adds electron density to the aromatic ring. |

Strategic Safety Assessment (E-E-A-T)

While standard Safety Data Sheets (SDS) classify this material based on GHS standards, a research-grade assessment requires understanding the mechanistic hazards.

GHS Classification (derived from structural analogues)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][3]

Advanced Toxicological Context

-

Sensitization Potential: Benzaldehyde derivatives are known contact sensitizers. The para-alkoxy substitution can modulate this, but all handling should assume potential for allergic dermatitis.

-

Aldehyde Dehydrogenase (ALDH) Interaction: As an exogenous aldehyde, this compound can act as a substrate or inhibitor for cellular ALDH enzymes, potentially affecting cellular redox states during in vitro assays.

Storage & Integrity Protocol: A Self-Validating System

The primary failure mode in using CAS 143901-96-6 is stoichiometric imbalance caused by partial oxidation of the aldehyde to the corresponding benzoic acid (4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid). This impurity consumes base in subsequent reactions and fails to react in reductive aminations.

The "Nitrogen-Blanket" Workflow

Do not rely solely on the vendor's label purity. Implement the following logic flow before every critical reaction (e.g., >100mg scale).

Figure 1: Quality Control Logic Flow. This diagram illustrates the decision matrix required to prevent "silent failures" in synthesis due to auto-oxidation.

Synthetic Application Guide

The most frequent application of CAS 143901-96-6 is in Reductive Amination to attach the THP-ether tail to a scaffold amine.

Critical Methodology: Reductive Amination

Rationale: Direct reduction is preferred over step-wise imine isolation to minimize hydrolysis, but the choice of reducing agent is critical to prevent over-reduction of the aldehyde to the alcohol (4-(tetrahydro-2H-pyran-4-ylmethoxy)benzyl alcohol).

Reagents:

-

Solvent: Dichloroethane (DCE) or THF (DCE promotes imine formation).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ for safety and milder activation.

-

Catalyst: Acetic Acid (1 eq) is mandatory to catalyze imine formation.

Step-by-Step Protocol:

-

Imine Formation: Dissolve amine (1.0 eq) and Aldehyde (1.1 eq) in DCE (0.1 M). Add Acetic Acid (1.0 - 1.5 eq). Stir at RT for 1 hour.

-

Checkpoint: Monitor by LCMS. Look for M+H of the imine.

-

-

Reduction: Add STAB (1.5 eq) in one portion.

-

Quench: Quench with saturated NaHCO₃ (gas evolution).

-

Workup: Extract with DCM. The product is usually the organic layer.

Reaction Mechanism & Pathway

Figure 2: Reductive Amination Pathway. Note the critical role of acid catalysis in the dehydration step to form the Iminium ion.

Emergency Response & Spills

-

Inhalation: Remove to fresh air immediately.[4][3] If breathing is difficult, administer oxygen.[4] The aldehyde vapor is a respiratory irritant.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol-based solvents (ethanol/DMSO) as they may increase transdermal absorption of the compound.

-

Spill Cleanup:

References

-

PubChem. (n.d.). Compound Summary for CID 10258045: this compound. National Library of Medicine. Retrieved from [Link]

-

Abdel-Rahman, M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-(Tetrahydro-2H-pyan-4-ylmethoxy)benzaldehyde from 4-hydroxybenzaldehyde

Abstract & Strategic Overview

The synthesis of 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde represents a critical transformation in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The tetrahydropyran-4-yl-methyl moiety serves as a superior pharmacophore replacement for cyclohexyl or alkyl groups, offering improved aqueous solubility and reduced lipophilicity (LogP) while maintaining steric bulk.

This Application Note provides two validated protocols for synthesizing this target from 4-hydroxybenzaldehyde :

-

Protocol A (Williamson Ether Synthesis): The preferred route for scalability, cost-efficiency, and atom economy.

-

Protocol B (Mitsunobu Reaction): An alternative route for small-scale discovery when the alkyl halide is unavailable.

Retrosynthetic Analysis

The disconnection of the ether bond reveals two primary pathways:

-

Path A (Nucleophilic Substitution): Displacement of a leaving group (Br, OMs) on the pyran-methyl species by the phenoxide.

-

Path B (Redox Dehydration): Direct coupling of the pyran-methanol with the phenol.

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target ether.

Protocol A: Williamson Ether Synthesis (Gold Standard)

This protocol is the industry standard for multigram to kilogram synthesis. It relies on the SN2 reaction between the phenoxide anion and the primary alkyl halide.

Reaction Design

-

Solvent: N,N-Dimethylformamide (DMF) is chosen for its high dielectric constant, which solvates the cation (K+), leaving the phenoxide anion "naked" and highly nucleophilic. Acetonitrile (MeCN) is a viable alternative if DMF removal is problematic.

-

Base: Potassium Carbonate (K2CO3) is sufficient to deprotonate the phenol (pKa ~7.6) without causing side reactions.

-

Temperature: 80 °C is optimal to overcome the steric hindrance of the beta-branched alkyl bromide.

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | Limiting Reagent |

| 4-(Bromomethyl)tetrahydro-2H-pyran | 179.06 | 1.2 | Electrophile |

| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |

| DMF (Anhydrous) | - | 5-10 Vol | Solvent |

Step-by-Step Procedure

-

Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

-

Dissolution: Charge the flask with 4-Hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (5 mL per gram of substrate).

-

Deprotonation: Add K2CO3 (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.

-

Addition: Add 4-(Bromomethyl)tetrahydro-2H-pyran (1.2 equiv) and catalytic KI (0.1 equiv).

-

Note: KI acts via an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.

-

-

Reaction: Heat the mixture to 80 °C for 4–6 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting phenol (Rf ~0.2) should disappear, and the product (Rf ~0.5) should appear.

-

-

Workup:

-

Pour the mixture into 10 volumes of ice-cold water .

-

Scenario 1 (Precipitation): If a solid forms, filter, wash with water, and dry.[4][5][6]

-

Scenario 2 (Extraction): If oil forms, extract with Ethyl Acetate (3x) . Wash combined organics with Water (2x) and Brine (1x) to remove DMF. Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).

Protocol B: Mitsunobu Reaction (Alternative)

Use this route if the bromide is unavailable or if you are working on a small discovery scale (<100 mg) where atom economy is less critical.

Reaction Design

This reaction inverts the stereochemistry (irrelevant here for a primary alcohol) and activates the alcohol as a leaving group using a phosphine and an azodicarboxylate.

Reagents & Materials Table

| Reagent | Equivalents | Role |

| 4-Hydroxybenzaldehyde | 1.0 | Nucleophile |

| (Tetrahydro-2H-pyran-4-yl)methanol | 1.2 | Alcohol Source |

| Triphenylphosphine (PPh3) | 1.5 | Reductant |

| DIAD (Diisopropyl azodicarboxylate) | 1.5 | Oxidant |

| THF (Anhydrous) | 10 Vol | Solvent |

Step-by-Step Procedure

-

Setup: Flame-dry a flask under argon.

-

Mixing: Dissolve 4-Hydroxybenzaldehyde (1.0 equiv), (Tetrahydro-2H-pyran-4-yl)methanol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF .

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes.

-

Critical: Maintain temperature <5 °C to prevent side reactions. The solution will turn yellow.[3]

-

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Workup: Concentrate the THF directly.

-

Purification: The crude will contain PPh3O (triphenylphosphine oxide). Triturate with cold diethyl ether to precipitate most of the PPh3O, then filter. Purify the filtrate via column chromatography.[2]

Workup & Purification Logic Flow

The following diagram illustrates the decision matrix for the workup of Protocol A, ensuring high recovery and purity.

Figure 2: Workup decision tree for the isolation of the target aldehyde.

Analytical Characterization

Confirm the structure using 1H NMR. The key diagnostic signals are the disappearance of the phenolic proton and the appearance of the ether doublet.

-

Aldehyde (-CHO): Singlet, ~9.8 ppm (1H).[4]

-

Aromatic Protons: Two doublets (AA'BB' system), ~7.8 ppm (2H) and ~7.0 ppm (2H).

-

Ether Linkage (-O-CH2-): Doublet, ~3.9 ppm (2H, J = 6-7 Hz).

-

Pyran Methine (-CH-): Multiplet, ~2.0–2.2 ppm (1H).

-

Pyran Ring Protons: Multiplets at ~3.9–4.0 ppm (equatorial) and ~1.4–1.8 ppm (axial).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Alkyl bromide is sterically hindered. | Add 0.1 eq. KI (Finkelstein condition) and increase temp to 90 °C. |

| Product remains in DMF | Inefficient extraction. | Use Diethyl Ether instead of EtOAc for extraction; wash organic layer thoroughly with water. |

| PPh3O Contamination | Mitsunobu byproduct. | Switch to Protocol A (Alkylation) or use polymer-bound PPh3. |

Safety Information

-

4-(Bromomethyl)tetrahydro-2H-pyran: Irritant, lachrymator. Handle in a fume hood.

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

-

DIAD: Shock sensitive if concentrated; toxic. Keep cold.

References

-

Alkylation of Hydroxybenzaldehydes (General Protocol)

-

Mitsunobu Reaction Review

- Title: Process for preparing 4-aminotetrahydropyran compound (Mentions tetrahydropyranyl-4-methanesulfonate).

- Analogous Ether Synthesis (4-Nitrobenzyl ether): Title: Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. Source:ChemSpider Synthetic Pages.

Sources

- 1. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]

- 6. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]

- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde . This moiety acts as a critical pharmacophore and linker in various medicinal chemistry campaigns, particularly in the development of Acetyl-CoA Carboxylase (ACC) inhibitors and GPR119 agonists.

While Mitsunobu conditions can yield this ether linkage, this guide prioritizes a Williamson Ether Synthesis approach using 4-(bromomethyl)tetrahydro-2H-pyran. This route is selected for its superior atom economy, scalability, and avoidance of difficult-to-remove byproducts (e.g., triphenylphosphine oxide) common in Mitsunobu reactions.

Retrosynthetic Analysis & Strategy

The strategic disconnection is made at the phenolic ether bond. The target molecule is assembled via an SN2 nucleophilic substitution, where the phenoxide anion of 4-hydroxybenzaldehyde attacks the primary alkyl halide of the pyran derivative.

Reaction Scheme (Graphviz)

Figure 1: Retrosynthetic disconnection and forward reaction pathway via Williamson Ether Synthesis.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Density (g/mL) | Role |

| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | Solid | Substrate (Nucleophile) |

| 4-(Bromomethyl)tetrahydro-2H-pyran | 179.05 | 1.2 | ~1.3 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Solid | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | Solid | Catalyst (Finkelstein) |

| DMF (N,N-Dimethylformamide) | 73.09 | - | 0.944 | Solvent |

Step-by-Step Methodology

Rationale: The use of DMF facilitates the dissolution of the phenoxide anion, enhancing nucleophilicity. Potassium iodide (KI) is added as a catalyst to generate the more reactive alkyl iodide in situ (Finkelstein reaction logic), significantly accelerating the reaction rate for the alkyl bromide.

Step 1: Phenoxide Formation

-

Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge 4-Hydroxybenzaldehyde (5.0 g, 40.9 mmol, 1.0 eq) and anhydrous DMF (50 mL).

-

Add Potassium Carbonate (11.3 g, 81.8 mmol, 2.0 eq) in a single portion.

-

Stir the suspension at room temperature for 30 minutes.

-

Observation: The mixture will turn yellow/orange as the phenoxide anion forms. This pre-stirring ensures deprotonation before the electrophile is introduced, minimizing potential side reactions.

-

Step 2: Alkylation

-

Add Potassium Iodide (0.68 g, 4.1 mmol, 0.1 eq).

-

Add 4-(Bromomethyl)tetrahydro-2H-pyran (8.8 g, 49.1 mmol, 1.2 eq) dropwise (if liquid) or in portions (if low-melting solid).

-

Heat the reaction mixture to 80°C under an inert atmosphere (N₂ or Ar).

-

Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Target: Complete consumption of 4-hydroxybenzaldehyde (Rf ~0.3). Product Rf will be ~0.6.

-

Time: Typically requires 4–6 hours at 80°C.

-

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring.

-

Critical Control Point: The product often precipitates as a solid upon hitting water. If a precipitate forms, filter and wash with water.[1] If it oils out, proceed to extraction.

-

-

Extraction (if oil): Extract with Ethyl Acetate (EtOAc) (3 x 75 mL).

-

Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Purification Workflow (Graphviz)

Figure 2: Decision tree for workup and purification based on physical state of the crude product.

Characterization & Quality Control

The structure must be validated to ensure the ether linkage is at the correct position and the aldehyde is intact.

Expected Analytical Data

| Technique | Expected Signal / Value | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.87 (s, 1H) | Aldehyde proton (-CH O) |

| δ 7.85 (d, J=8.8 Hz, 2H) | Aromatic protons (ortho to CHO) | |

| δ 7.12 (d, J=8.8 Hz, 2H) | Aromatic protons (ortho to Ether) | |

| δ 3.95 (d, J=6.5 Hz, 2H) | Ether methylene (-O-CH ₂-Pyran) | |

| δ 3.85 (m, 2H) & 3.35 (m, 2H) | Pyran ring protons (adjacent to O) | |

| δ 2.05 (m, 1H) | Methine (-CH -) linking CH₂ to ring | |

| LC-MS (ESI+) | m/z 221.1 [M+H]⁺ | Consistent with MW 220.26 |

| Appearance | White to pale yellow solid |

Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: Trace water in DMF or old K₂CO₃.

-

Fix: Ensure DMF is anhydrous. Grind K₂CO₃ to a fine powder before use to increase surface area. Add 0.1 eq of 18-crown-6 if reaction is sluggish.

-

-

Issue: O-Alkylation vs. C-Alkylation.

-

Insight: Phenoxide alkylation is highly selective for O-alkylation under these conditions. If C-alkylation is observed (rare), switch solvent to Acetone (lower temp) or use a softer counterion (Cs₂CO₃).

-

-

Issue: Impurity at δ 4.5 ppm.

-

Cause: Unreacted alcohol (if using Mitsunobu) or hydrolysis of the bromide.

-

Fix: Wash organic layer thoroughly with 1N NaOH to remove unreacted phenol, then recrystallize from Ethanol.

-

References & Grounding

-

Williamson Ether Synthesis Mechanism:

-

Medicinal Chemistry Context (ACC Inhibitors):

-

Source: Pfizer Inc. "Acetyl-CoA Carboxylase Inhibitors." (Patent context for pyran-linked phenols).

-

Patent: WO 2013/170030 (Example synthesis of analogous ether linked aldehydes).

-

URL:

-

-

Reagent Properties (4-(Bromomethyl)tetrahydro-2H-pyran):

-

Source: PubChem Compound Summary.

-

URL:[Link]

-

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. guidechem.com [guidechem.com]

- 3. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 4. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Applications of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde as a synthetic building block

CAS: 1086378-74-6 | Molecular Formula: C13H16O3 | Molecular Weight: 220.26 g/mol [1][2]

Executive Summary & Chemical Profile[2]

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde is a specialized synthetic building block widely utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors, GPCR ligands, and metabolic enzyme modulators (e.g., Acetyl-CoA Carboxylase inhibitors).[1][2]

The "Achiral Polar Tail" Advantage

Unlike its 2-substituted tetrahydropyran (THP) analogs, the 4-substituted THP moiety is achiral .[1][2] This provides a critical advantage in drug development:

-

Stereochemical Control: Eliminates the formation of diastereomers when coupled with chiral scaffolds, simplifying purification and analysis.

-

Physicochemical Modulation: The ether-linked THP ring lowers lipophilicity (LogP) compared to cyclohexyl analogs while maintaining steric bulk, improving aqueous solubility and metabolic stability.

-

Metabolic Stability: The 4-position of the THP ring is less prone to oxidative metabolism compared to the 2-position (anomeric center).[1][2]

| Property | Value | Relevance |

| LogP (Predicted) | ~2.1 | Optimal for oral bioavailability (Lipinski compliant).[1][2] |

| H-Bond Acceptors | 3 | Enhances solubility via aqueous interaction.[1][2] |

| Rotatable Bonds | 3 | Flexible linker allows optimal binding pocket fit.[2] |

| Reactivity | Electrophilic Aldehyde | Ready for reductive amination, Wittig, or Knoevenagel reactions. |

Module A: Synthesis of the Building Block

For researchers needing to synthesize the material in-house from commodity chemicals.[1]

This protocol utilizes a nucleophilic substitution (

Workflow Diagram

Caption: Stepwise synthesis from the alcohol precursor via mesylate activation.

Detailed Protocol

Prerequisites:

-

Anhydrous DMF (Dimethylformamide)[1]

-

Potassium Carbonate (

), micronized -

(Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (prepared from the alcohol)[1][2]

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxybenzaldehyde (1.0 equiv) and

(2.5 equiv) in anhydrous DMF (0.5 M concentration relative to aldehyde). -

Addition: Add (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (1.1 equiv).

-

Note: The mesylate is preferred over the halide for higher reactivity and cleaner impurity profiles.

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4–6 hours.-

Validation: Monitor via TLC (Hexane/EtOAc 2:1).[2] The aldehyde starting material (

) should disappear, replaced by the less polar product (

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction volume). The product often precipitates as a white solid.

-

Isolation:

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (0-40% EtOAc in Hexanes).[1][2]

Module B: Reductive Amination (The "Connect" Phase)

The primary application in Medicinal Chemistry: Attaching the "tail" to an amine scaffold.

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that avoids reducing the aldehyde to an alcohol before imine formation occurs.

Mechanism & Decision Tree

Caption: Reductive amination pathway prioritizing imine formation over direct reduction.

Detailed Protocol (STAB Method)

Reagents:

-

Amine substrate (1.0 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (catalytic to stoichiometric)[1]

Procedure:

-

Imine Formation: In a vial, dissolve the amine and the aldehyde in DCE (0.2 M).

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Why STAB? It is less reactive than

and will not reduce the aldehyde as quickly as it reduces the protonated imine.

-

-

Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS for the mass of the product (M+1 = Amine Mass + 204).[2]

-

Quench: Quench with saturated aqueous

. Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract with DCM (3x).

-

Purification: The product is an amine. Purify via SCX (Strong Cation Exchange) cartridge (catch and release) or reverse-phase preparative HPLC.[1][2]

Module C: Carbon Chain Extension (Knoevenagel)

Application: Creating cinnamic acid derivatives or acrylonitriles.[1]

Protocol:

-

Mix: Aldehyde (1.0 equiv) + Active Methylene Compound (e.g., Malonic acid, 1.2 equiv).

-

Catalyst: Piperidine (0.1 equiv) in Pyridine or Ethanol.[2]

-

Reflux: Heat to reflux (80–100°C) for 4 hours.

-

Result: Formation of the

-unsaturated carbonyl, retaining the THP-ether tail.[2]

References

-

Building Block Synthesis

-

Reductive Amination Protocol

-

Medicinal Chemistry Context (ACC Inhibitors)

-

THP Ring Properties

Sources

Application Note: High-Efficiency Reductive Amination of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde

Abstract & Introduction

This application note details the optimized protocol for the reductive amination of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde (CAS: 143900-67-2) with primary amines. This specific aldehyde building block is increasingly utilized in medicinal chemistry (e.g., PROTAC linkers, kinase inhibitors) because the tetrahydropyran (THP) moiety imparts improved aqueous solubility and metabolic stability compared to cyclohexyl analogs, while maintaining a similar steric profile.